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molecular formula C9H8ClN B048529 5-Chloro-1-methylindole CAS No. 112398-75-1

5-Chloro-1-methylindole

Cat. No. B048529
M. Wt: 165.62 g/mol
InChI Key: UAUJZFNYIBXEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557103B2

Procedure details

In an oven dried, nitrogen purged, 3 neck, 50 mL round bottom flask, 1.00 g (6.60 mmol) of 5-chloroindole in 10 mL of dry dimethylformamide is reacted with 0.260 g (6.60 mmol) of 60% sodium hydride dispersed in mineral oil at room temperature for 4 h. 0.411 mL (6.60 mmol) of iodomethane is added and the reaction is allowed to stir at room temperature 15 h. The reaction is quenched with 50 mL of water, extracted 3×50 mL of ethyl acetate, dried (MgSO4), and concentrated. The crude product is purified by chromatography using hexanes:ethyl acetate as a solvent system to obtain 0.545 g of the title compound, 50% yield. MS, ES=166.0 (M+1); 1H NMR (DMSO-d6) δ 7.567-7.564 (m, 1H); 7.453-7.431 (m, 1H); 7.381-7.374 (m, 1H); 7.131-7.105 (m, 1H); 6.393-6.386 (m, 1H); 2.768 (s, 3H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.411 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[H-].[Na+].I[CH3:14]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:14])[CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Name
Quantity
0.26 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.411 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven dried
CUSTOM
Type
CUSTOM
Details
nitrogen purged
ADDITION
Type
ADDITION
Details
dispersed in mineral oil at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted 3×50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=C2C=CN(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.545 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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